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Compound of Interest

Compound Name: Saquayamycin A

Cat. No.: B15580544 Get Quote

Saquayamycin A is a member of the angucycline class of antibiotics, a significant group of

polycyclic aromatic polyketides known for their cytotoxic and antibacterial activities.[1][2] These

compounds are produced by Streptomyces species.[1][2][3] The core structure of

saquayamycins is based on the aquayamycin aglycone, which is decorated with various sugar

moieties.[1][2] Saquayamycin A, specifically, features a tetrasaccharide chain, and its

structural determination relies on a combination of modern spectroscopic techniques.

Spectroscopic Data
The comprehensive analysis of Saquayamycin A's structure is achieved through the

integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental

composition of Saquayamycin A.
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Parameter Value

Molecular Formula C₄₃H₅₀O₁₇

Ionization Mode Electrospray Ionization (ESI)

Observed m/z

Data for specific adducts (e.g., [M+H]⁺,

[M+Na]⁺) would be listed here, though not

explicitly detailed for Saquayamycin A in the

provided results. The molecular formula of a

closely related analogue, Saquayamycin H

(C₄₃H₄₉NO₁₆), was established by HRESIMS.[1]

[2]

UV-Visible Spectroscopy

The UV-Vis spectrum provides information about the chromophore of the molecule, which is

characteristic of the angucycline core.

Solvent λmax (nm)

Methanol 218, 280, 330, 575 (for a related mzabimycin)

(Note: Specific λmax values for Saquayamycin A were not detailed in the search results. The

provided values are for a related angucycline, mzabimycin B, to illustrate a typical spectrum).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments (like COSY, HSQC, and

HMBC), is the cornerstone for elucidating the complex structure of Saquayamycin A, including

the stereochemistry and connectivity of the aglycone and the intricate sugar chain. While a

complete, assigned data table for Saquayamycin A was not fully available in the search

results, publications note that its NMR data has been reported and assigned, distinguishing it

from other analogues like Saquayamycin B.[1][5]

(A representative table structure is provided below. Populating this would require the original

publication with the full data assignment.)
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¹H NMR Data (Representative)

Position δH (ppm) Multiplicity (J in Hz)

H-X ... ...

H-Y ... ...

¹³C NMR Data (Representative)

Position δC (ppm)

C-X ...

C-Y ...

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following methodologies are representative of the protocols used for analyzing

angucycline antibiotics like Saquayamycin A.

General Instrumentation

NMR Spectra: Recorded on a Varian Vnmr 500 spectrometer, operating at 500 MHz for ¹H

and 125 MHz for ¹³C nuclei.[1] Chemical shifts are typically referenced to the residual solvent

signals.

Mass Spectra: High-resolution electrospray ionization mass spectrometry (HRESIMS) is

often performed on an Agilent LC/MSD TOF or a similar high-resolution instrument.[1]

UV-Vis Spectra: Recorded on a Shimadzu UV-1800 or a comparable UV-Vis

spectrophotometer.[1]

Sample Preparation For NMR analysis, the purified compound (typically 1-5 mg) is dissolved in

an appropriate deuterated solvent (e.g., CD₃OD, DMSO-d₆, CD₃CN) in a 5 mm NMR tube.[4]

For MS and UV-Vis, the sample is dissolved in a suitable spectroscopic grade solvent like

methanol or acetonitrile.
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NMR Data Acquisition Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D

spectra. Key 2D experiments include:

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is critical for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Visualization of Workflow
The process of discovering and characterizing a natural product like Saquayamycin A follows

a structured workflow from microbial culture to final structure elucidation.
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Workflow for Natural Product Structure Elucidation
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Caption: General workflow for the isolation and structural analysis of Saquayamycin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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